molecular formula C7H2F3IO B2862576 2,3,6-Trifluoro-5-iodobenzaldehyde CAS No. 2244721-40-0

2,3,6-Trifluoro-5-iodobenzaldehyde

Cat. No.: B2862576
CAS No.: 2244721-40-0
M. Wt: 285.992
InChI Key: KAAWVQJMDPQOGB-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-5-iodobenzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring, along with an aldehyde functional group. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-5-iodobenzaldehyde typically involves the introduction of fluorine and iodine atoms onto a benzaldehyde ring. One common method involves the halogenation of a fluorinated benzaldehyde precursor. The reaction conditions often include the use of halogenating agents such as iodine and fluorine sources under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Nucleophilic Addition Reactions: The aldehyde group can undergo nucleophilic addition reactions with a range of nucleophiles, including alcohols and amines.

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as alcohols, amines, and Grignard reagents are commonly used.

    Substitution: Halogenating agents and catalysts are often employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

    Nucleophilic Addition: Formation of alcohols and amines.

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation and Reduction: Formation of carboxylic acids and alcohols.

Scientific Research Applications

2,3,6-Trifluoro-5-iodobenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-5-iodobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The fluorine and iodine atoms can also participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trifluorobenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.

    2,3,5-Trifluoro-4-iodobenzaldehyde: Similar structure but different substitution pattern, leading to variations in chemical behavior.

    2,4,6-Trifluoro-5-iodobenzaldehyde: Different fluorine substitution pattern, affecting its properties and uses.

Uniqueness

2,3,6-Trifluoro-5-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2,3,6-trifluoro-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3IO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAWVQJMDPQOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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